molecular formula C15H11NO2 B13031363 N-(9-oxofluoren-1-yl)acetamide CAS No. 6954-57-0

N-(9-oxofluoren-1-yl)acetamide

Cat. No.: B13031363
CAS No.: 6954-57-0
M. Wt: 237.25 g/mol
InChI Key: IYHBZVAILOLITM-UHFFFAOYSA-N
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Description

N-(9-Oxo-9H-fluoren-1-yl)acetamide is an organic compound with the molecular formula C15H11NO2 It is a derivative of fluorenone, characterized by the presence of an acetamide group attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-fluoren-1-yl)acetamide typically involves the acylation of 9-oxo-9H-fluorene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired acetamide derivative.

Industrial Production Methods: While specific industrial production methods for N-(9-Oxo-9H-fluoren-1-yl)acetamide are not extensively documented, the general approach would involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: N-(9-Oxo-9H-fluoren-1-yl)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the fluorenone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(9-Oxo-9H-fluoren-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorenone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(9-Oxo-9H-fluoren-1-yl)acetamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its structural features allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

  • N-(9H-Fluoren-9-yl)acetamide
  • N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
  • N-(9-Ethyl-9H-fluoren-2-yl)acetamide
  • N-(9-Methyl-9H-fluoren-2-yl)acetamide

Comparison: N-(9-Oxo-9H-fluoren-1-yl)acetamide is unique due to the presence of the oxo group at the 9-position of the fluorenone core, which imparts distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may have different substituents at the 9-position, leading to variations in their chemical and biological properties.

Properties

CAS No.

6954-57-0

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(9-oxofluoren-1-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-11-10-5-2-3-6-12(10)15(18)14(11)13/h2-8H,1H3,(H,16,17)

InChI Key

IYHBZVAILOLITM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

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